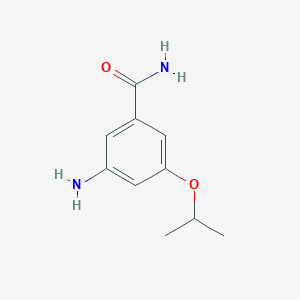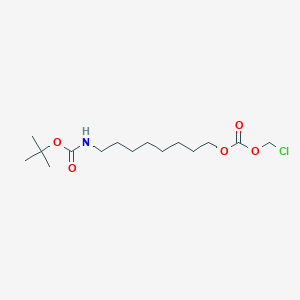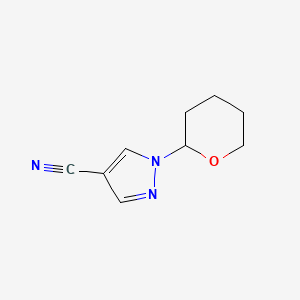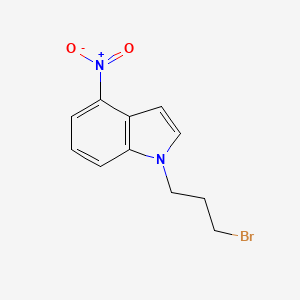
3-Amino-5-isopropoxybenzamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DNA Repair and Cellular Processes
3-Amino-5-isopropoxybenzamide, often studied under the closely related compound 3-aminobenzamide, is widely recognized for its role in investigating DNA repair mechanisms. It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), a protein involved in the DNA damage response pathway. Studies have demonstrated that 3-aminobenzamide can influence DNA repair processes, particularly by affecting the dynamics between DNA strand break repair and PARP activity. For instance, 3-aminobenzamide has been shown to paradoxically decrease DNA break frequencies at lower concentrations while increasing them at higher doses due to nonspecific effects and cellular toxicity, highlighting the complexity of its action in DNA repair modulation (Cleaver, Milam, & Morgan, 1985; Milam & Cleaver, 1984).
Cellular Metabolism
The effects of 3-aminobenzamide extend beyond DNA repair, influencing various metabolic processes. Research has pointed out that, besides inhibiting PARP, 3-aminobenzamide impacts cell viability, glucose metabolism, and DNA synthesis, suggesting a broader cellular impact that complicates its use in isolating PARP-related functions (Milam & Cleaver, 1984). This indicates that while 3-aminobenzamide is a valuable tool in studying PARP functions, its broader cellular effects must be taken into account.
Neuroprotection and Inflammation
Further extending its application, 3-aminobenzamide has shown potential in neuroprotection and anti-inflammatory responses. Studies suggest that 3-aminobenzamide can protect against neuron death induced by seizures, potentially through mechanisms involving inhibition of apoptosis and activation of cell survival signaling pathways (Wang et al., 2007). Moreover, its application in models of local inflammation, like carrageenan-induced pleurisy, demonstrates that 3-aminobenzamide can exert potent anti-inflammatory effects, possibly by modulating neutrophil recruitment and reducing oxidative stress markers (Cuzzocrea et al., 1998).
Anti-Apoptotic Effects
Interestingly, 3-aminobenzamide has been implicated in anti-apoptotic effects in contexts such as UV-B-induced apoptosis in cells, demonstrating its protective role against cell death through modulation of cytoskeleton and substrate adhesion properties (Malorni et al., 1995). This suggests that 3-aminobenzamide could offer insights into the mechanisms of apoptosis and potentially inform therapeutic strategies against cellular stress and death.
Eigenschaften
IUPAC Name |
3-amino-5-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,11H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIWXWMOVMEDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















